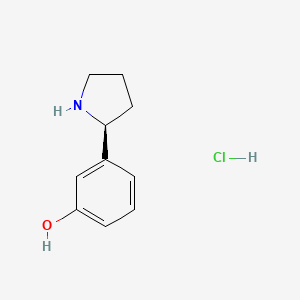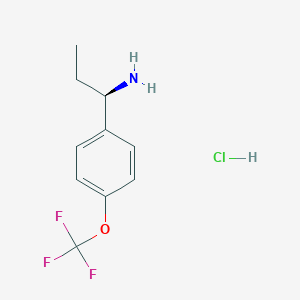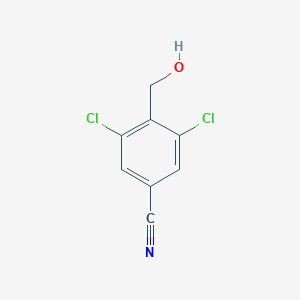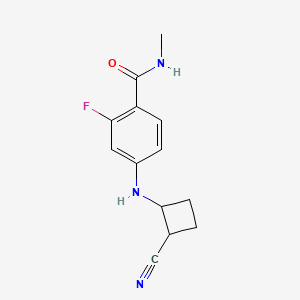
(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of pyridine and contains both an amino group and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-4-carboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures large-scale production with high purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to piperidine using hydrogen gas (H2) and a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN), Hydrogen gas (H2) with a metal catalyst
Nucleophiles: Ammonia, Amines
Major Products
Oxidation: Formation of pyridine-4-carboxylic acid
Reduction: Formation of ®-2-Amino-2-(piperidin-4-yl)ethan-1-ol
Substitution: Formation of various substituted pyridine derivatives
科学研究应用
®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of ®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(pyridin-3-yl)ethan-1-ol: A structural isomer with the amino group at a different position on the pyridine ring.
2-Amino-2-(pyridin-2-yl)ethan-1-ol: Another isomer with the amino group at the 2-position of the pyridine ring.
Uniqueness
®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The position of the amino group on the pyridine ring also plays a crucial role in its reactivity and applications.
属性
IUPAC Name |
(2R)-2-amino-2-pyridin-4-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAMHJAZOJEAEP-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@H](CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295215.png)

![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295233.png)

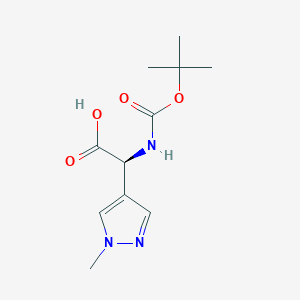
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)
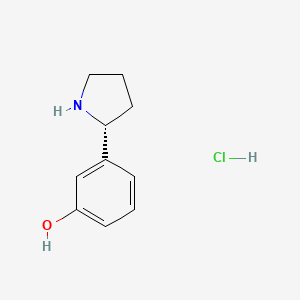
![1'-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4'-PIPERIDINE]-1',6A-DICARBOXYLATE](/img/structure/B6295274.png)
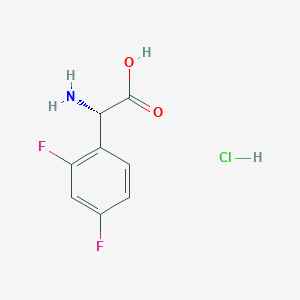
![Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)](/img/structure/B6295282.png)
